molecular formula C11H7BrF4N2 B8214218 4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole

4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole

Cat. No.: B8214218
M. Wt: 323.08 g/mol
InChI Key: ZOXRWBZBUSHSIU-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzyl-pyrazole structure

Properties

IUPAC Name

4-bromo-1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2/c12-8-4-17-18(6-8)5-7-1-2-10(13)9(3-7)11(14,15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXRWBZBUSHSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the benzyl-pyrazole core. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-fluoro-3-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler aryl halide with similar functional groups.

    4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the pyrazole ring.

    4-Fluorobromobenzene: Another aryl halide with both bromine and fluorine atoms.

Uniqueness

4-Bromo-1-(4-fluoro-3-(trifluoromethyl)benzyl)-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that simpler compounds cannot achieve.

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